molecular formula C3H5NS B146924 Ethyl isothiocyanate CAS No. 542-85-8

Ethyl isothiocyanate

Cat. No.: B146924
CAS No.: 542-85-8
M. Wt: 87.15 g/mol
InChI Key: HBNYJWAFDZLWRS-UHFFFAOYSA-N
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Description

Ethyl isothiocyanate is an organic compound with the formula C₃H₅NS. It is a member of the isothiocyanate family, characterized by the functional group R−N=C=S. This compound is known for its distinctive pungent odor and is commonly referred to as ethyl mustard oil. This compound is used in various fields, including organic synthesis, biochemistry, and industrial applications .

Mechanism of Action

Target of Action

Ethyl isothiocyanate (EITC) primarily targets Candida albicans , a type of yeast, and has shown significant antifungal activity . It also interacts with glutathione , a molecule that plays a crucial role in maintaining cellular redox homeostasis . EITC has been found to inhibit tubulin polymerization , which is vital for cell division and structure .

Mode of Action

EITC inhibits the growth of Candida albicans and its virulence factors, such as yeast-to-hyphal form transition, adhesion to polystyrene surfaces, and biofilm formation . It blocks ergosterol biosynthesis, a crucial component of fungal cell membranes, and arrests C. albicans cells at the S-phase . EITC also causes reactive oxygen species (ROS)-dependent cellular death and nuclear or DNA fragmentation .

In the case of glutathione, EITC engages in a reaction catalyzed by the enzyme glutathione S-transferase (GST) . This interaction is crucial for the detoxification process in cells.

Biochemical Pathways

EITC affects several biochemical pathways. It regulates the expression of genes involved in the signal transduction pathway and inhibits yeast-to-hyphal form morphogenesis by upregulating TUP1, MIG1, and NRG1 and downregulating PDE2 and CEK1 genes . This regulation disrupts the normal functioning of C. albicans, leading to its inhibition.

EITC also interferes with the microtubule formation process, inhibiting tubulin polymerization . This disruption can lead to cell cycle arrest, affecting cell division and structure.

Pharmacokinetics

It’s known that eitc is an oil-like liquid that is insoluble in water . This property could affect its bioavailability and distribution in the body.

Result of Action

The action of EITC leads to significant molecular and cellular effects. It inhibits the growth and virulence factors of C. albicans, leading to its death . The disruption of tubulin polymerization can lead to cell cycle arrest, affecting cell division and structure .

Action Environment

The action of EITC can be influenced by environmental factors. For instance, the antimicrobial properties of EITC can vary depending on the type of cells exposed to it . Additionally, the concentration of EITC can also influence its efficacy . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of EITC.

Biochemical Analysis

Biochemical Properties

Ethyl isothiocyanate exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . It serves as a highly reactive nucleophile, facilitating the synthesis of diverse compounds . It interacts with enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It inhibits the growth of C. albicans, a common fungal pathogen, at a concentration of 0.5 mg/ml . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is a functional group found in compounds with the formula R−N=C=S . It can engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) . It also has the potential to inhibit or activate enzymes and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, dietary phenthis compound reduced tumor size when given simultaneously with MNU, a carcinogen . The chemopreventive effects were not seen when it was given after the tumor initiation by MNU .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical properties . It could interact with transporters or binding proteins, and have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important for understanding its biochemical properties . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isothiocyanate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

isothiocyanatoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NS/c1-2-4-3-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNYJWAFDZLWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060258
Record name Ethane, isothiocyanato-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; Sharp mustard-like aroma
Record name Ethyl isothiocyanate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0303226
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Record name Ethyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name Ethyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.997-1.004
Record name Ethyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

542-85-8
Record name Ethyl isothiocyanate
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Record name Ethyl isothiocyanate
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Record name Ethyl isothiocyanate
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Record name Ethane, isothiocyanato-
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Record name Ethane, isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060258
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Record name Ethyl isothiocyanate
Source European Chemicals Agency (ECHA)
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Record name ETHYL ISOTHIOCYANATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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